molecular formula C21H22N2O2 B4390750 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide

Cat. No. B4390750
M. Wt: 334.4 g/mol
InChI Key: XKGBHCVXHZKZAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that ensure the formation of the desired molecular structure. While the specific synthesis of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide is not directly detailed in the available literature, related compounds such as 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline have been synthesized through modifications of earlier methods, highlighting the intricate processes involved in creating these compounds (Snyderwine et al., 1987).

Molecular Structure Analysis

Understanding the molecular structure of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide is crucial for analyzing its chemical behavior and potential applications. Studies on similar quinoline derivatives have employed various spectroscopic methods, including NMR, mass spectrometry, and crystallography, to confirm their structures (Simone et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives can undergo a range of chemical reactions, showcasing their reactivity and functional versatility. For instance, N-hydroxy-2-amino-3-methylimidazolo[4,5-f]quinoline, a related compound, has been shown to bind covalently to DNA, indicating its reactivity and potential mutagenicity (Snyderwine et al., 1988). This exemplifies the chemical properties that could be relevant for N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for understanding their behavior in different environments. Although specific data on N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide is scarce, the synthesis and study of related quinolinone derivatives offer insights into the factors that influence these properties (Zhou et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, potential for forming derivatives, and stability under various chemical conditions, are critical for assessing the utility and safety of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide. The compound's interaction with biological molecules, as seen with similar quinoline derivatives, underscores the importance of chemical properties analysis in predicting biological activity and potential applications (Snyderwine et al., 1988).

Future Directions

The future directions in the study of “N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. This could lead to the development of new drugs with improved pharmacological properties .

properties

IUPAC Name

N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15(2)13-23(21(25)16-8-4-3-5-9-16)14-18-12-17-10-6-7-11-19(17)22-20(18)24/h3-12,15H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGBHCVXHZKZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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